Bromocriptine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Spectrofluorimetric Protocol

Scientific Field: Analytical Chemistry

Summary of Application: Bromocriptine has been quantitatively determined using a sensitive, precise, quick, and affordable spectrofluorimetric method.

Methods of Application: The method relies on the estimation of bromocriptine’s native fluorescence after the optimization of different factors to improve its inherently weak fluorescence through the use of a sodium dodecyl sulphate micellar system (2% w/v).

Results or Outcomes: The bromocriptine fluorescence intensity has been greatly enhanced by about 15 fold by employing the micellar system.

Polycaprolactone Nanoparticles Coated with Chitosan for Nose-to-Brain Delivery

Scientific Field: Pharmaceutical Sciences

Summary of Application: Bromocriptine has been loaded into chitosan (CS)-coated poly ε-caprolactone nanoparticles (PCL NPs) for direct targeting to the brain via the nasal route.

Methods of Application: PCL NPs were optimized using response surface methodology and a Box–Behnken factorial design.

Results or Outcomes: The optimized BM-PCL NPs were then coated with CS at varying concentrations (0.25, 0.5, and 1%) to enhance their effect.

Reducing Body Temperature in Central Fever

Scientific Field: Neurocritical Care

Summary of Application: Bromocriptine has been used to treat central fever, which is thought to result from disruption of hypothalamic thermoregulatory pathways following severe brain injuries.

Methods of Application: Bromocriptine was administered to patients with suspected central fever in a neurologic-intensive care unit.

Results or Outcomes: Bromocriptine use was associated with a modest but statistically significant decline in temperature, with nadir at 72 h post initiation.

Parkinson’s Disease

Scientific Field: Neurology

Summary of Application: Bromocriptine is used as a treatment for Parkinson’s disease.

Methods of Application: Bromocriptine is administered orally and has been found to be as effective as L-Dopa in reducing the functional and neurological disability of Parkinson’s disease.

Results or Outcomes: Bromocriptine has shown modest, transient beneficial effects with significantly less fluctuation of disability and less dyskinesia when used alone or in combination with L-Dopa.

Hyperprolactinemia

Scientific Field: Endocrinology

Summary of Application: Bromocriptine is used to treat hyperprolactinemia, a condition characterized by high levels of prolactin in the blood

Methods of Application: Bromocriptine is administered orally or vaginally.

Results or Outcomes: Bromocriptine has been shown to reduce prolactin to a normal level, restore ovulation, and bring back the menstrual cycle in women.

Type 2 Diabetes

Summary of Application: Bromocriptine has been approved for the treatment of type 2 diabetes.

Results or Outcomes: Bromocriptine has been shown to reduce fasting and postmeal plasma free fatty acid (FFA) and triglyceride levels.

Acromegaly

Summary of Application: Bromocriptine is used as a treatment for acromegaly, a condition characterized by excessive growth hormone (GH) production due to a pituitary adenoma.

Methods of Application: Bromocriptine is administered orally and has been found to suppress circulating growth hormone (GH) levels in most patients treated for seven to 11 weeks.

Results or Outcomes: Bromocriptine has shown modest, transient beneficial effects with significantly less fluctuation of disability and less dyskinesia when used alone or in combination with other treatments.

Neuroleptic Malignant Syndrome

Scientific Field: Psychiatry

Summary of Application: Bromocriptine has been used in the treatment of Neuroleptic Malignant Syndrome (NMS), a life-threatening neurologic emergency associated with the use of antipsychotic agents.

Methods of Application: Bromocriptine is administered orally.

Results or Outcomes: The use of bromocriptine in NMS is still under investigation. .

Prolactin-Secreting Adenomas

Bromocriptine is a semisynthetic derivative of the natural ergot alkaloid ergocryptine, classified as an ergoline and a dopamine agonist. Originally marketed under the name Parlodel, it is now available under various brand names. Bromocriptine primarily acts as a partial agonist at dopamine D2 receptors and exhibits interactions with other dopamine receptors, as well as serotonin and adrenergic receptors. Its primary therapeutic uses include treating hyperprolactinemia, acromegaly, Parkinson's disease, and type 2 diabetes .

Bromocriptine acts as a dopamine D2 receptor agonist []. Dopamine receptors are proteins located on cell surfaces that bind to dopamine, triggering various cellular responses. By mimicking dopamine, bromocriptine activates these receptors, leading to downstream effects. In the context of hyperprolactinemia (high prolactin levels), bromocriptine suppresses prolactin secretion from the pituitary gland by stimulating dopamine receptors on lactotroph cells, which produce prolactin [].

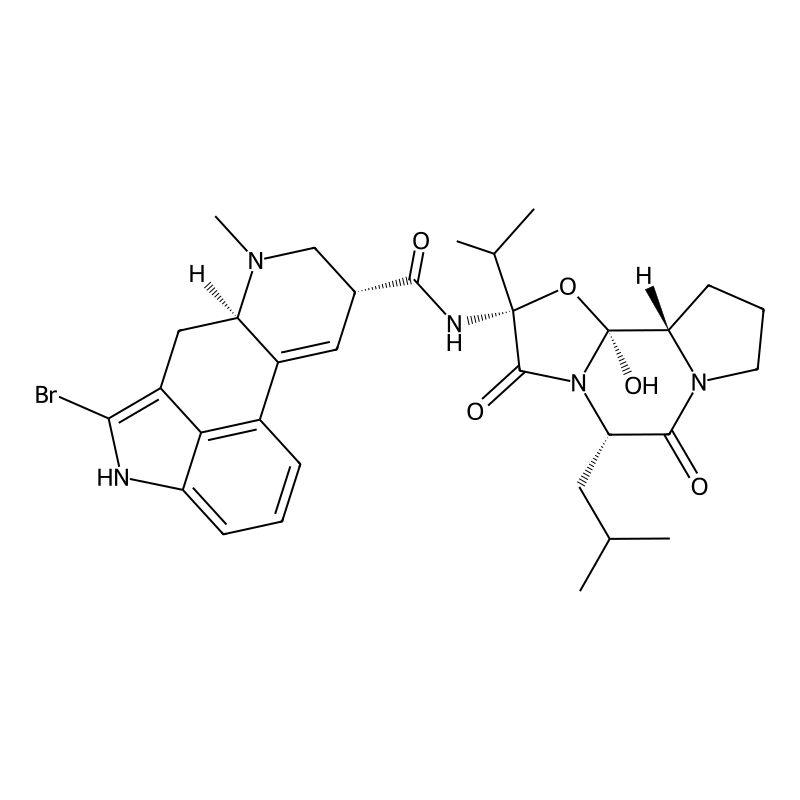

Bromocriptine's synthesis involves the bromination of ergocryptine using N-bromosuccinimide. The compound is characterized by its complex structure, which includes a cyclol formation where two peptide groups are crosslinked. This structural configuration contributes to its pharmacological properties and receptor interactions .

Bromocriptine functions primarily as a dopamine receptor agonist with selective activity on D2 dopamine receptors while acting as a partial antagonist for D1 receptors. This dual action allows it to stimulate locomotion in patients with Parkinson's disease and inhibit prolactin release from the anterior pituitary gland, thereby treating conditions associated with hyperprolactinemia. Additionally, it can paradoxically block growth hormone release in acromegaly patients by acting on tuberoinfundibular pathways .

Pharmacokinetics:

- Absorption: Approximately 28% of the oral dose is absorbed, but only about 6% reaches systemic circulation unchanged due to extensive first-pass metabolism.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 3A4.

- Elimination Half-life: Ranges from 12 to 14 hours.

- Excretion: Mainly excreted through bile (feces) and to a lesser extent through urine .

The synthesis of bromocriptine involves several key steps:

- Bromination: Ergocryptine undergoes bromination using N-bromosuccinimide.

- Cyclization: The formation of cyclol structures occurs through crosslinking of peptide groups.

- Purification: The product is purified to obtain pharmaceutical-grade bromocriptine .

Bromocriptine has diverse clinical applications:

- Hyperprolactinemia: Reduces prolactin levels, addressing conditions like amenorrhea and infertility.

- Acromegaly: Decreases growth hormone production.

- Parkinson's Disease: Alleviates motor symptoms when used alongside levodopa.

- Type 2 Diabetes: Improves glycemic control as part of a comprehensive treatment plan .

Bromocriptine interacts with various medications, particularly those affecting cytochrome P450 enzymes. It can inhibit CYP3A4, leading to increased plasma levels of co-administered drugs that are substrates for this enzyme. Caution is advised when combining bromocriptine with other medications due to potential drug-drug interactions that may enhance or diminish therapeutic effects .

Bromocriptine shares similarities with several other compounds in the ergoline class and dopamine agonists. Below is a comparison highlighting its uniqueness:

| Compound | Type | Unique Features |

|---|---|---|

| Cabergoline | Dopamine Agonist | Longer half-life; more potent D2 receptor agonist |

| Pergolide | Dopamine Agonist | Associated with cardiac valvulopathy; stronger agonism |

| Lisuride | Dopamine Agonist | Acts as a 5-HT2B receptor antagonist; less side effects |

| Ergotamine | Ergot Alkaloid | Primarily used for migraine treatment; vasoconstrictor |

| Apomorphine | Non-ergoline Dopamine Agonist | Rapid action for acute Parkinson's symptoms |

Bromocriptine's distinct profile as a partial agonist at multiple dopamine receptors and its unique mechanism of action in reducing prolactin levels set it apart from these similar compounds .

IUPAC Nomenclature and Systematic Classification

Bromocriptine is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide [1] [2] [3]. The compound possesses the molecular formula C₃₂H₄₀BrN₅O₅ and is registered under Chemical Abstracts Service number 25614-03-3 [1] [4] [2]. Alternative systematic names include (5′α)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)ergotaman-3′,6′,18-trione [1] [5] and 2-bromo-α-ergocryptine [4] [2].

From a taxonomic classification perspective, bromocriptine belongs to the class of organic compounds known as lysergamides, which are amides of lysergic acids [2] [3]. Within the broader classification hierarchy, it is categorized under alkaloids and derivatives, specifically within the ergoline and derivatives class [2]. The compound represents a member of the lysergic acids and derivatives subclass, with lysergamides as the direct parent classification [2]. This systematic classification positions bromocriptine as an indole alkaloid derivative with complex polycyclic aromatic heterocyclic structural features [2].

The compound exhibits multiple synonymous designations in pharmaceutical and chemical literature, including bromocryptine, bromoergocryptine, and 2-bromoergokryptine [1] [4] [2]. These alternative names reflect its structural relationship to the parent ergot alkaloid ergocryptine and emphasize the substitution of bromine at the 2-position of the ergoline ring system [1] [4].

Molecular Architecture: Stereochemistry and Conformational Analysis

The molecular architecture of bromocriptine exhibits remarkable stereochemical complexity, featuring nine total stereocenters with six defined stereochemical configurations [6]. The absolute stereochemical configuration is designated as (6aR,9R,1S,2S,4R,7S), indicating the specific three-dimensional arrangement of atoms around each chiral center [1] [2] [3]. This stereochemical precision is critical for the compound's biological activity, as demonstrated through structure-activity relationship studies comparing bromocriptine with related ergoline derivatives [7].

Conformational analysis studies using molecular dynamics simulations have revealed that bromocriptine adopts distinct conformational states depending on its interaction with biological targets [8] [9]. Computational investigations demonstrate that the compound exhibits greater structural rigidity when bound to active receptor conformations compared to inactive states, where increased molecular flexibility is observed [8]. The side chains of the ligand-receptor complex show significant conformational variations, particularly in the tripeptide portion of the molecule [8] [9].

The stereochemical configuration at position 8 of the ergoline ring system is particularly significant, as bromocriptine possesses the C-8 beta configuration [7]. This stereochemical feature distinguishes it from other ergoline derivatives and contributes to its unique pharmacological profile [7]. Comparative conformational analysis with structurally related compounds such as cabergoline and lisuride reveals that bromocriptine can assume overall three-dimensional features similar to C-8-alpha-ergolines in specific low-energy conformations [7].

The molecular conformation is stabilized through intramolecular interactions, including hydrogen bonding networks within the peptide portion and aromatic stacking interactions in the indole quinoline ring system [8] [9]. These conformational preferences are essential for understanding the compound's selectivity toward specific biological targets and its mechanism of action at the molecular level [8].

Crystallographic Data and Solid-State Properties

Bromocriptine crystallizes from methyl ethyl ketone-isopropyl ether solvent systems, forming crystals with a melting point range of 215-218°C with decomposition [10] [11] [12]. The compound exhibits specific optical activity with an optical rotation [α]D²⁰ of -195° when measured at a concentration of 1 gram per 100 milliliters in methylene chloride [10] [11]. This optical rotation value confirms the presence of multiple chiral centers and the compound's stereochemical purity [10].

Powder X-ray diffraction analysis of bromocriptine mesylate, the pharmaceutically relevant salt form, reveals characteristic diffraction patterns with distinct peaks at 2-theta angles of 12°, 39°, and 47° [13]. These diffraction peaks serve as fingerprint identification markers for the crystalline form and are crucial for pharmaceutical quality control applications [13]. The crystalline structure demonstrates the formation of multiple solvate forms, with bromocriptine mesylate capable of incorporating various solvent molecules into its crystal lattice [14] [15].

The solid-state properties of bromocriptine are significantly influenced by crystal packing arrangements and intermolecular interactions [14] [15]. Research has identified at least 19 different solvate forms of bromocriptine mesylate, each crystallizing in the monoclinic space group P2₁ [15]. The formation of these solvates involves the incorporation of solvent molecules into cavities within the crystal structure, facilitated by multiple hydrogen bond acceptor and donor groups present in the bromocriptine molecule [15].

Particle size distribution analysis has revealed critical relationships between crystal morphology and dissolution properties [16]. The particle size characteristics directly influence the pharmaceutical performance of bromocriptine formulations, with smaller particle sizes generally correlating with improved dissolution rates and bioavailability [16]. Differential scanning calorimetry studies provide additional thermal characterization data, supporting the identification of polymorphic forms and thermal stability profiles [13].

Isotopic Labeling Patterns for Metabolic Studies

Isotopic labeling of bromocriptine has been extensively developed for metabolic pathway analysis and pharmacokinetic studies, with multiple labeling strategies employed to track the compound's biological fate [17] [18] [19] [20]. The most commonly utilized isotopically labeled variant is bromocriptine-¹³C-d₃, which incorporates both carbon-13 and deuterium labels with the molecular formula ¹³CC₃₁H₃₇D₃BrN₅O₅ and a molecular weight of 658.62 daltons [17] [18] [19] [20].

The carbon-13 labeling typically occurs at the N-methyl position of the indole quinoline ring system, while deuterium substitution replaces hydrogen atoms at specific positions to create the d₃ variant [19] [20]. This dual labeling approach provides enhanced analytical sensitivity for mass spectrometric detection and allows for simultaneous monitoring of different metabolic pathways [17] [18]. The isotopic labels serve as internal standards for quantitative analysis and enable precise pharmacokinetic parameter determination [21].

Additional isotopic variants include bromocriptine-¹³C with selective carbon-13 incorporation (molecular formula ¹³CC₃₁H₄₀BrN₅O₅, molecular weight 655.60 daltons) for carbon metabolism studies [20]. The deuterium-only labeled version, bromocriptine-d₃ (molecular formula C₃₂H₃₇D₃BrN₅O₅, molecular weight 657.60 daltons), is employed for deuterium exchange studies and investigation of hydrogen bonding interactions [20].

Radioimmunoassay applications have utilized iodine-125 labeled derivatives, prepared through radioiodination of dihydroergocryptine precursors [21]. This radioactive labeling strategy provides high sensitivity detection capabilities, enabling measurement of plasma bromocriptine concentrations as low as 0.05 nanomolar [21]. The radioiodinated derivatives maintain immunological cross-reactivity with bromocriptine-specific antisera while providing the sensitivity required for clinical pharmacokinetic studies [21].

The complete synthetic construction of bromocriptine via lysergic acid precursors represents the most fundamental approach to accessing this ergot alkaloid derivative. The biosynthetic pathway serves as the conceptual foundation for these total synthetic strategies, beginning with the union of L-tryptophan and dimethylallyl diphosphate [1] [2].

The initial biosynthetic transformation involves the prenyltransferase-catalyzed formation of 4-dimethylallyltryptophan, followed by N-methylation with S-adenosyl-L-methionine [3] [2]. Subsequent oxidative cyclizations, mediated by FAD-dependent oxidoreductases and catalases, generate the characteristic tetracyclic ergoline scaffold through a series of decarboxylation and ring-closure reactions [2].

Woodward's pioneering total synthesis established the foundational methodology for lysergic acid construction [1]. The approach centered on the preparation of tricyclic ketone 5 (1-benzoyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one), followed by systematic introduction of the amine functionality and closure of the D ring. The synthesis proceeded through Uhle ketone formation, requiring nine steps from the tricyclic ketone to the tetracyclic lysergic acid structure, albeit with extremely low overall yields of approximately 1-2% [1].

Szantay's methodology represented a significant advancement in enantioselective lysergic acid synthesis [1]. The approach utilized aldol condensation reactions to achieve D ring closure, enabling the first preparation of (+)-lysergic acid through crystallization with chiral auxiliaries. The Szantay intermediate (R)-82 served as a crucial tetracyclic precursor, requiring only four additional steps to reach lysergic acid. This methodology achieved superior yields of 15-20% over 10-12 steps while maintaining excellent stereochemical control [1].

Rebek's strategy employed tryptophan as the starting material, offering a more direct route to the tricyclic ketone [1]. The synthesis involved Friedel-Crafts acylation to introduce the ketone functionality, followed by spiro-lactone formation and subsequent cyclization through the Henessian sequence. This approach demonstrated moderate yields of 8-12% over 8-10 steps, representing improved efficiency compared to earlier methodologies [1].

Contemporary synthetic approaches have incorporated advanced catalytic methodologies, including palladium-catalyzed Larock indole cyclizations for dihydrolysergic acid derivatives [4] [5]. These methods have achieved improved regioselectivity and functional group tolerance, enabling more efficient access to the ergoline framework under milder reaction conditions.

Semisynthetic Derivatization of Natural Ergot Alkaloids

The semisynthetic approach to bromocriptine synthesis represents the most practically viable and industrially relevant methodology, exploiting the natural abundance of α-ergocryptine obtained from Claviceps species fermentation [3] [6]. This strategy circumvents the challenges associated with de novo construction of the complex tetracyclic framework by utilizing the pre-formed ergoline scaffold.

α-Ergocryptine serves as the immediate precursor for bromocriptine synthesis [3] [7]. The natural alkaloid contains the complete tetracyclic ergoline system with the requisite tripeptide chain attached to the lysergic acid moiety. The transformation to bromocriptine requires selective bromination at the C2 position of the indole ring system without disruption of the existing stereochemical arrangements [8] [9].

The bromination reaction employs various brominating agents under carefully controlled conditions [10] [9]. Traditional approaches utilize molecular bromine in dichloromethane at temperatures maintained between 0-5°C to minimize epimerization and side reactions [11] [9]. Alternative brominating reagents include N-bromosuccinimide and bromine-pyridine complexes, which offer enhanced selectivity and reduced formation of polyhalogenated byproducts [10].

The reaction mechanism proceeds through electrophilic aromatic substitution at the electron-rich C2 position of the indole nucleus [9]. The regioselectivity arises from the electronic properties of the indole system, where the C2 position exhibits the highest nucleophilic character. Careful temperature control proves critical to prevent thermal epimerization at the C8 stereocenter, which would lead to the formation of the biologically inactive isolysergic acid derivatives [12].

Process optimization has focused on maximizing conversion while minimizing the formation of dibrominated products and epimerized materials [12] [9]. Typical reaction conditions involve stoichiometric quantities of brominating agent with reaction times ranging from 2-6 hours. The reaction progress requires careful monitoring through high-performance liquid chromatography to ensure complete conversion while avoiding overreaction [12].

Workup procedures involve neutralization of excess brominating agent followed by extraction into organic solvents [11]. The crude bromocriptine requires immediate purification to prevent degradation, typically through column chromatography or crystallization techniques. Yields for the bromination reaction typically range from 75-85%, representing excellent efficiency for this transformation [9].

Catalytic Asymmetric Strategies for Chiral Center Construction

The development of catalytic asymmetric methodologies for bromocriptine synthesis addresses the fundamental challenge of stereoselective construction of multiple chiral centers within the ergoline framework. These approaches are particularly relevant for accessing specific stereoisomers and for developing scalable synthetic routes [13] [14].

Chiral auxiliary-mediated synthesis represents one of the most reliable strategies for achieving high levels of stereochemical control [15] [14]. Oxazolidinone auxiliaries, pioneered by Evans, have been successfully employed in the construction of ergoline precursors through stereoselective alkylation reactions. The chiral auxiliary coordinates to titanium(IV) enolates, creating a defined stereochemical environment that directs the approach of electrophilic partners [14].

The stereoselective alkylation of titanium(IV) enolates with tert-butyl peresters has demonstrated excellent diastereoselectivity (>95:5 dr) in the formation of quaternary stereocenters [14]. This methodology proves particularly valuable for introducing the complex substitution patterns found in ergot alkaloids. The resultant compounds serve as versatile intermediates for further elaboration to the complete ergoline framework [14].

Enantioselective organocatalysis has emerged as a powerful tool for asymmetric C-C bond formation in ergot alkaloid synthesis [13]. Chiral phosphoric acids and imidodiphosphorimidates have been employed as catalysts for various transformations, including Mannich-type reactions and [2+2] cycloadditions. These catalysts operate through dual activation mechanisms, simultaneously coordinating to both nucleophilic and electrophilic partners to achieve high levels of stereocontrol [13].

Asymmetric hydrogenation using chiral phosphine ligands provides access to saturated ergoline derivatives with excellent enantioselectivity [13]. Rhodium and ruthenium complexes bearing chiral diphosphine ligands have been successfully employed for the reduction of prochiral olefins in ergoline precursors. The methodology achieves enantioselectivities of 85-95% and demonstrates compatibility with the sensitive indole functionality [13].

Enzymatic resolution techniques offer complementary approaches for accessing enantiopure ergoline intermediates [12]. Lipases and hydrolases demonstrate excellent selectivity for ergot alkaloid substrates, enabling kinetic resolution of racemic mixtures with selectivity factors exceeding 100. These biocatalytic methods operate under mild conditions and demonstrate excellent functional group tolerance [12].

Dynamic kinetic resolution combines racemization and enzymatic resolution in a single operation, enabling theoretical yields of 100% for the desired enantiomer [12]. This approach has been successfully applied to ergot alkaloid precursors, utilizing lipase-catalyzed acylation coupled with base-catalyzed racemization of the unreacted substrate [12].

Industrial-Scale Production: Purification and Quality Control Protocols

The industrial manufacture of bromocriptine requires sophisticated purification and quality control protocols to ensure pharmaceutical-grade material suitable for clinical applications [12] [16]. The complex molecular structure and multiple stereochemical elements present unique challenges for large-scale production and purification [17] [18].

Raw material preparation begins with the isolation and purification of α-ergocryptine from Claviceps fermentation broths [6]. Industrial fermentation processes typically employ selected Claviceps purpurea strains optimized for ergot alkaloid production. The fermentation medium contains sucrose as the primary carbon source, ammonium nitrate as the nitrogen source, and essential mineral components [6]. Fermentation proceeds under controlled conditions at 20-26°C for 5-7 days, with careful monitoring of pH (5.2-6.8) and dissolved oxygen levels [6].

Alkaloid recovery from fermentation broths involves extraction with organic solvents followed by acid-base partitioning to separate basic alkaloids from neutral and acidic components [6]. The crude alkaloid mixture undergoes chromatographic separation to isolate α-ergocryptine with purities exceeding 95%. Quality control at this stage involves high-performance liquid chromatography analysis to verify alkaloid composition and detect potential contaminants [12].

The bromination reaction requires precise temperature control to maintain selectivity and prevent epimerization [11]. Industrial-scale bromination employs jacketed reactors with external cooling systems capable of maintaining temperatures at 0-5°C throughout the addition period. Brominating agent addition occurs through metering pumps to ensure consistent addition rates and minimize hot spot formation [11].

Process monitoring during bromination involves real-time analysis using ultraviolet spectroscopy and liquid chromatography [12]. These analytical techniques enable immediate detection of reaction completion and identification of side product formation. The reaction endpoint is determined by the disappearance of starting material signals and the achievement of target conversion levels [12].

Crude product isolation involves careful neutralization of excess brominating agent using aqueous sodium bicarbonate solutions [11]. The organic phase undergoes washing with saturated sodium chloride solution to remove aqueous impurities, followed by drying over anhydrous sodium sulfate. Solvent removal occurs under reduced pressure at temperatures below 40°C to prevent thermal degradation [11].

Primary purification employs column chromatography using silica gel as the stationary phase and gradient elution with organic solvent systems [17]. The purification protocol removes unreacted starting material, dibrominated byproducts, and epimerized impurities. Typical solvent systems employ dichloromethane-methanol gradients with careful monitoring of eluent composition [17].

Crystallization represents the critical purification step for achieving pharmaceutical-grade material [17]. The process involves dissolution of the crude bromocriptine in hot ethanol followed by controlled cooling to induce crystal formation. Seeding with pure bromocriptine crystals promotes uniform nucleation and improves crystal quality. The crystallization temperature profile requires careful optimization to achieve optimal purity and yield [17].

Mesylate salt formation converts the free base bromocriptine to the pharmaceutically acceptable methanesulfonate salt [10] [19]. The reaction employs methanesulfonic acid in methanol solution with controlled addition rates to prevent local pH excursions. The resulting bromocriptine mesylate demonstrates improved solubility and stability characteristics suitable for pharmaceutical formulation [10].

Final purification protocols involve recrystallization of the mesylate salt from ethanol-water mixtures [17]. The purification achieves purities exceeding 99.5% as determined by high-performance liquid chromatography. Residual solvent levels are controlled through vacuum drying at elevated temperatures while monitoring for thermal degradation [17].

Quality control testing encompasses multiple analytical methodologies to ensure pharmaceutical compliance [12] [16]. Potency determination employs high-performance liquid chromatography with ultraviolet detection, utilizing validated methods with appropriate reference standards. Enantiomeric purity assessment requires chiral chromatographic methods capable of detecting trace levels of the inactive isomer [12].

Impurity profiling involves liquid chromatography-mass spectrometry analysis to identify and quantify potential degradation products and synthesis-related impurities [12]. The analytical methods require validation according to International Council for Harmonisation guidelines, with demonstrated linearity, accuracy, precision, and robustness [12].

Microbiological testing ensures the absence of pathogenic organisms and maintains sterility throughout the manufacturing process [16]. Environmental monitoring programs track potential contamination sources and maintain controlled manufacturing environments suitable for pharmaceutical production [16].

Stability testing protocols evaluate the long-term storage characteristics of bromocriptine mesylate under various environmental conditions [12]. Accelerated stability studies at elevated temperatures and humidity levels predict shelf-life characteristics and identify optimal storage conditions. Photostability testing assesses the impact of light exposure on chemical and physical stability [12].

Micronization processes improve the dissolution characteristics and bioavailability of bromocriptine mesylate [11] [17]. Jet milling under nitrogen atmosphere at controlled temperatures (approximately 0°C) achieves particle size distributions suitable for pharmaceutical formulation. The micronized material demonstrates improved dissolution profiles while maintaining chemical stability [11].

Process analytical technology implementation enables real-time monitoring and control of critical manufacturing parameters [12]. Spectroscopic techniques including near-infrared and Raman spectroscopy provide immediate feedback on reaction progress and product quality. These technologies support continuous manufacturing approaches and improve process understanding [12].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.5

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Bromocriptine is a semisynthetic, ergot alkaloid with antiparkinson and lactation inhibitory activities. Bromocriptine selectively binds to and activates the postsynaptic dopamine D2-like receptors in the corpus striatum of the central nervous system (CNS). D2-like receptors are coupled to inhibitory G-proteins, which inhibit adenylyl cyclase, thereby preventing signal transduction mediated via cAMP and leading to an inhibitory effect on neurotransmission. This improves Parkinson symptoms, such as dyskinesia. Bromocriptine also has an inhibitory effect on the anterior pituitary gland, which results in blockage of prolactin secretion, thereby suppressing lactation.

MeSH Pharmacological Classification

ATC Code

G02 - Other gynecologicals

G02C - Other gynecologicals

G02CB - Prolactine inhibitors

G02CB01 - Bromocriptine

N - Nervous system

N04 - Anti-parkinson drugs

N04B - Dopaminergic agents

N04BC - Dopamine agonists

N04BC01 - Bromocriptine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Parent drug and metabolites are almost completely excreted via the liver, and only 6% eliminated via the kidney.

Metabolism Metabolites

Bromocriptine has known human metabolites that include 5-bromo-N-[2,11-dihydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide and 5-bromo-N-[2,10-dihydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide.

Completely metabolized by the liver, primarily by hydrolysis of the amide bond to produce lysergic acid and a peptide fragment, both inactive and non-toxic. Bromocriptine is metabolized by cytochrome P450 3A4 and excreted primarily in the feces via biliary secretion. Route of Elimination: Parent drug and metabolites are almost completely excreted via the liver, and only 6% eliminated via the kidney. Half Life: 2-8 hours

Wikipedia

Fenfluramine

Biological Half Life

Use Classification

Dates

Apoplexy of microprolactinomas during pregnancy: report of five cases and review of the literature

Emmanuelle Kuhn, Alexandra A Weinreich, Nienke R Biermasz, Jens Otto L Jorgensen, Philippe ChansonPMID: 33914699 DOI: 10.1530/EJE-21-0145

Abstract

Prolactinomas frequently cause amenorrhoea, galactorrhoea and infertility and require dopamine agonist (DA) treatment to normalize prolactin levels and hence, restore ovulation. The vast majority of female patients harbour microprolactinomas in whom DA treatment is usually discontinued at the time of pregnancy diagnosis and surveillance is generally limited as the symptomatic growth is considered very rare.We report five cases of women harbouring a microprolactinoma in whom symptomatic pituitary apoplexy occurred during pregnancy. Only one necessitated surgery during pregnancy, while the others were treated conservatively by reintroducing DAs in three. A systematic literature review found reports of four additional cases among 20 cases of prolactinomas (both macro- and micro-prolactinomas) complicated by apoplexy during pregnancy.

During pregnancy, pituitary apoplexy may occur in pre-existing microprolactinomas, causing tumour enlargement and headache, which may be self-limiting but may require intervention by re-initation of dopamine agonists or surgery. Our literature review confirms that this clinical event is rare; nevertheless, physicians managing pregnant patients with microprolactinomas must be aware that symptomatic pituitary apoplexy may incidentally occur in all trimesters of pregnancy and require prompt radiological, endocrine and ophthalmological assessment and treatment.

Dopamine agonists for preventing ovarian hyperstimulation syndrome

Huilin Tang, Selma M Mourad, Aihua Wang, Suo-Di Zhai, Roger J HartPMID: 33851429 DOI: 10.1002/14651858.CD008605.pub4

Abstract

Ovarian hyperstimulation syndrome (OHSS) is a potentially serious complication of ovarian stimulation in assisted reproduction technology (ART). It is characterised by enlarged ovaries and an acute fluid shift from the intravascular space to the third space, resulting in bloating, increased risk of venous thromboembolism, and decreased organ perfusion. Most cases are mild, but forms of moderate or severe OHSS appear in 3% to 8% of in vitro fertilisation (IVF) cycles. Dopamine agonists were introduced as a secondary prevention intervention for OHSS in women at high risk of OHSS undergoing ART treatment. OBJECTIVES: To assess the effectiveness and safety of dopamine agonists in preventing OHSS in women at high risk of developing OHSS when undergoing ART treatment.We searched the following databases from inception to 4 May 2020: Cochrane Gynaecology and Fertility Specialised Register, CENTRAL, MEDLINE, Embase, CINAHL, and PsycINFO for randomised controlled trials (RCTs) assessing the effect of dopamine agonists on OHSS rates. We also handsearched reference lists and grey literature.

We considered RCTs for inclusion that compared dopamine agonists with placebo/no intervention or another intervention for preventing OHSS in ART. Primary outcome measures were incidence of moderate or severe OHSS and live birth rate. Secondary outcomes were rates of clinical pregnancy, multiple pregnancy, miscarriage, and adverse events.

Two review authors independently screened titles, abstracts, and full texts of publications; selected studies; extracted data; and assessed risk of bias. We resolved disagreements by consensus. We reported pooled results as odds ratios (OR) and 95% confidence interval (CI) by the Mantel-Haenszel method. We applied GRADE criteria to judge overall quality of the evidence.

The search identified six new RCTs, resulting in 22 included RCTs involving 3171 women at high risk of OHSS for this updated review. The dopamine agonists were cabergoline, quinagolide, and bromocriptine. Dopamine agonists versus placebo or no intervention Dopamine agonists probably lowered the risk of moderate or severe OHSS compared to placebo/no intervention (OR 0.32, 95% CI 0.23 to 0.44; 10 studies, 1202 participants; moderate-quality evidence). This suggests that if the risk of moderate or severe OHSS following placebo/no intervention is assumed to be 27%, the risk following dopamine agonists would be between 8% and 14%. We are uncertain of the effect of dopamine agonists on rates of live birth (OR 0.96, 95% CI 0.60 to 1.55; 3 studies, 362 participants; low-quality evidence). We are also uncertain of the effect of dopamine agonists on clinical pregnancy, multiple pregnancy, miscarriage or adverse events (very low to low-quality evidence). Dopamine agonists plus co-intervention versus co-intervention Dopamine agonist plus co-intervention (hydroxyethyl starch, human albumin, or withholding ovarian stimulation 'coasting') may decrease the risk of moderate or severe OHSS compared to co-intervention (OR 0.48, 95% CI 0.28 to 0.84; 4 studies, 748 participants; low-quality evidence). Dopamine agonists may improve rates of live birth (OR 1.21, 95% CI 0.81 to 1.80; 2 studies, 400 participants; low-quality evidence). Dopamine agonists may improve rates of clinical pregnancy and miscarriage, but we are uncertain if they improve rates of multiple pregnancy or adverse events (very low to low-quality evidence). Dopamine agonists versus other active interventions We are uncertain if cabergoline improves the risk of moderate or severe OHSS compared to human albumin (OR 0.21, 95% CI 0.12 to 0.38; 3 studies, 296 participants; very low-quality evidence), prednisolone (OR 0.27, 95% CI 0.05 to 1.33; 1 study; 150 participants; very low-quality evidence), hydroxyethyl starch (OR 2.69, 95% CI 0.48 to 15.10; 1 study, 61 participants; very low-quality evidence), coasting (OR 0.42, 95% CI 0.18 to 0.95; 3 studies, 320 participants; very low-quality evidence), calcium infusion (OR 1.83, 95% CI 0.88 to 3.81; I² = 81%; 2 studies, 400 participants; very low-quality evidence), or diosmin (OR 2.85, 95% CI 1.35 to 6.00; 1 study, 200 participants; very low-quality evidence). We are uncertain of the effect of dopamine agonists on rates of live birth (OR 1.08, 95% CI 0.73 to 1.59; 2 studies, 430 participants; low-quality evidence). We are uncertain of the effect of dopamine agonists on clinical pregnancy, multiple pregnancy or miscarriage (low to moderate-quality evidence). There were no adverse events reported.

Dopamine agonists probably reduce the incidence of moderate or severe OHSS compared to placebo/no intervention, while we are uncertain of the effect on adverse events and pregnancy outcomes (live birth, clinical pregnancy, miscarriage). Dopamine agonists plus co-intervention may decrease moderate or severe OHSS rates compared to co-intervention only, but we are uncertain whether dopamine agonists affect pregnancy outcomes. When compared to other active interventions, we are uncertain of the effects of dopamine agonists on moderate or severe OHSS and pregnancy outcomes.

Prognostic Factors of Acromegalic Patients with Growth Hormone-Secreting Pituitary Adenoma After Transsphenoidal Surgery

Chin Taweesomboonyat, Thakul OearsakulPMID: 33309643 DOI: 10.1016/j.wneu.2020.12.013

Abstract

Acromegaly is a rare, chronic disorder that mostly results from growth hormone (GH)-secreting pituitary adenoma. Transsphenoidal surgery is the first-line treatment of this adenoma. This study aimed to identify factors associated with remission outcome in patients with GH-secreting pituitary adenomas following transsphenoidal surgery.Patients with GH-secreting pituitary adenomas who underwent transsphenoidal surgery for tumor removal at Songklanagarind Hospital between January 2003 and December 2019 were retrospectively reviewed. The primary outcome was the remission of disease at the last follow-up using 2000 and 2010 consensus criteria. Using logistic regression analysis, various factors were analyzed for association with disease remission outcome.

This study included 51 patients. The remission rate of GH-secreting pituitary microadenomas and macroadenomas following transsphenoidal surgery were 100% and 43.75%, respectively. Multivariate analysis showed that preoperative insulin-like growth factor 1 index ≥2.5 and Knosp classification grade 3-4 were significantly associated with nonremission outcome (P < 0.001 and P = 0.012, respectively). Patients with both of these factors had poor outcomes and never achieved remission after treatment, while patients with neither of these factors had high remission rates (87.5%) following surgery. Four of 6 (66.7%) patients who underwent repeat surgery gained remission.

Preoperative insulin-like growth factor 1 index ≥2.5 and Knosp classification grade 3-4 were important prognostic factors that determined remission outcome after treatment. Patients who have both of these poor prognostic factors should be aggressively treated with surgery, medication, and probably radiation to optimally control the disease.

Computational study on new natural compound agonists of dopamine receptor

Hui Li, Wenzhuo Yang, Jianxin Xi, Zhenhua Wang, Han Lu, Zhishan Du, Weihang Li, Bo Wu, Shanshan Jiang, Yida Peng, Jingyi Liu, Luwei Liu, Xiangheng Zhang, Jiachun FengPMID: 34170848 DOI: 10.18632/aging.203180

Abstract

Dopamine receptor, a polypeptide chain composed of 7 hydrophobic transmembrane regions, is a new and vital drug target, especially Dopamine receptor 2(D2). Targeting dopamine receptors, Dopamine receptor agonists are a class of drugs similar in function and structure to dopamine and can directly act on dopamine receptors and activate it. Clinically, Dopamine receptor agonist drugs have achieved significant therapeutic effects on prolactinoma and Parkinson's Disease. In the study, we virtually screened a series of potential effective agonists of Dopamine receptor by computer techniques. Firstly, we used the Molecular Docking (LibDock) step to screen out some molecules that can dock well with the protein. Then, analysis of toxicity prediction and ADME (adsorption, distribution, metabolism and excretion) were carried out. More precise molecular docking (CDOCKER) and 3-Dimensional Quantitative Structure-Activity Relationship Modeling Study(3D-QSAR) pharmacophore generation were implemented to research and explore these compounds' binding mechanism with Dopamine receptor. Last but not least, to assess compound's binding stabilities, we carried out a molecular dynamic analysis. As the results show, two compounds (ZINC000008860530 and ZINC000004096987) from the small molecule database (ZINC database) were potential effective agonists of Dopamine receptor. These two compounds can combine with Dopamine receptor with higher affinity and proved to be no toxic. The cell experiment showed that two compounds could inhibit the proliferation and PRL secretion of MMQ cells (pituitary tumor cells). Thus, this study provided valuable information about Dopamine receptor agonist-based drug discovery. So, this study will benefit patients with prolactinoma and Parkinson's disease a lot.CCRD based development of bromocriptine and glutathione nanoemulsion tailored ultrasonically for the combined anti-parkinson effect

Muhammad Usama Ashhar, Shobhit Kumar, Javed Ali, Sanjula BabootaPMID: 33400967 DOI: 10.1016/j.chemphyslip.2020.105035

Abstract

Bromocriptine Mesylate (BRM) acts as a dopamine receptor agonist along with antioxidant effect and is utilized in the treatment of Parkinson's disease (PD). Glutathione (GSH) is a thiol- reducing agent having antioxidant properties in the brain. Replenishment of GSH inside the brain can play a major role in the management of PD. Both BRM and GSH suffer from low oral bioavailability and poor absorption. The objective of the present study was to develop BRM and GSH loaded nanoemulsion for the combined and synergistic effect delivered through the intranasal route for the better and effective management of PD. After extensive screening experiments, Capmul PG-8 NF was selected as oil, polyethylene glycol (PEG) 400 as a surfactant and propylene glycol as co-surfactant. Ultrasonication technique was employed for the fabrication of nanoemulsion. Central composite rotatable design (CCRD) was used to obtain the best formulation by optimization. Oil (%), S(%), and sonication time (second) were chosen as independent variables for the optimization. Particle size, PDI, zeta potential, % transmittance, pH, refractive index, viscosity and conductivity of the optimized nanoemulsion were found to be 80.71 ± 2.75 nm, 0.217 ± 0.009, -12.60 ± 0.10 mV, 96.00 ± 3.05 %, 6.48 ± 0.28, 1.36 ± 0.03, 30.12 ± 0.10 mPas and 214.28 ± 2.79 μS/cm respectively. Surface morphology demonstrated that nanoemulsion possessed spherical and globular nature of the particle which showed 3.4 times and 1.5 times enhancement in drug permeation in the case of BRM and GSH respectively as compared to suspension. MTT assay done on neuro-2a cell lines revealed that nanoemulsion was safe for intranasal delivery. Behavioural studies were carried out to prove the efficacy of optimized nanoemulsion in PD using forced swimming test, locomotor activity test, catalepsy test, rota-rod test, and akinesia test in Wistar rats. The outcomes of the behavioural studies revealed that BRM and GSH loaded nanoemulsion treatment showed significant improvement in behavioural activities of PD (haloperidol-induced) rats after intranasal administration. This study concluded that BRM and GSH loaded nanoemulsion could be promising for the combined and synergistic anti-parkinson effect for the effective management of PD.

Acute transverse myelitis with Dysautonomia following SARS-CoV-2 infection: A case report and review of literature

Maria Camila Moreno-Escobar, Saurabh Kataria, Erum Khan, Roshan Subedi, Medha Tandon, Krithika Peshwe, Joshua Kramer, Faraze Niaze, Shitiz SriwastavaPMID: 33640717 DOI: 10.1016/j.jneuroim.2021.577523

Abstract

To report a unique case and literature review of post COVID-19 associated transverse myelitis and dysautonomia with abnormal MRI and CSF findings.Coronavirus disease have been reported to be associated with several neurological manifestations such as stroke, Guillain-Barré syndrome, meningoencephalitis amongst others. There are only few reported cases of transverse myelitis with the novel coronavirus (n-CoV-2) and only one reported case identifying dysautonomia in COVID-19 patient. Here, we identify a COVID-19 patient diagnosed with acute transverse myelitis in addition to dysautonomia following with complete resolution of symptoms.

A retrospective chart review of a patient diagnosed with post SARS-CoV-2 infection acute transverse myelitis and dysautonomia, and a review of literature of all the reported cases of transverse myelitis and COVID-19, from December 1st, 2019 till December 25th, 2020, was performed.

To our knowledge, this is the first reported case of transverse myelitis and dysautonomia in a patient with SARS-CoV-2 infection, who responded to intravenous methyl prednisone and bromocriptine. Follow-up imaging of the spine showed complete resolution of the lesion. Further studies would be recommended to identify the underlying correlation between COVID-19 and transverse myelitis.

Genomic and transcriptomic analysis of pituitary adenomas reveals the impacts of copy number variations on gene expression and clinical prognosis among prolactin-secreting subtype

Yiyuan Chen, Hua Gao, Weiyan Xie, Jing Guo, Qiuyue Fang, Peng Zhao, Chunhui Liu, Haibo Zhu, Zhuang Wang, Jichao Wang, Songbai Gui, Yazhuo Zhang, Chuzhong LiPMID: 33472173 DOI: 10.18632/aging.202304

Abstract

Pituitary adenomas (PAs) are slow growing and benign primary intracranial tumors that often cause occupying effects or endocrine symptoms. PAs can be classified into various subtypes according to hormone secretion. Although widespread transcriptional alterations that cause aberrant hormone secretion have been characterized, the impact of genomic variations on transcriptional alterations is unclear due to the rare occurrence of single-nucleotide variations in PA. In this study, we performed whole-genome sequencing (WGS) on 76 PA samples across three clinical subtypes (PRL-PAs; GH-PAs, and NFPAs); transcriptome sequencing (RNA-seq) of 54 samples across these subtypes was also conducted. Nine normal pituitary tissues were used as controls. Common and subtype-specific transcriptional alterations in PAs were identified. Strikingly, widespread genomic copy number amplifications were discovered for PRL-PAs, which are causally involved in transcriptomic changes in this subtype. Moreover, we found that the high copy number variations (CNVs) in PRL-PA cause increased prolactin production, drug resistance and proliferative capacity, potentially through key genes with copy number amplification and transcriptional activation, such as BCAT1. This study provides insight into how genomic CNVs affect the transcriptome and clinical outcomes of PRL-PA and sheds light on the development of potential therapeutics for aberrantly activated targets.D

Richard B Mailman, Yang Yang, Xuemei HuangPMID: 33279520 DOI: 10.1016/j.ejphar.2020.173760

Abstract

Levodopa is the standard-of-care for Parkinson's disease, but continued loss of dopamine neurons with disease progression decreases its bioconversion to dopamine, leading to increased side effects and decreased efficacy. In theory, dopamine agonists could equal levodopa, but no approved oral "dopamine agonist" matches the efficacy of levodopa. There are consistent data in both primate models and in Parkinson's disease showing that selective high intrinsic activity Dagonists can equal levodopa in efficacy. There are, however, no data on whether such compounds would be effective in severe disease when levodopa efficacy is low or absent. We compared two approved antiparkinson drugs (levodopa and the D

agonist bromocriptine) with the experimental selective D

full agonist dihydrexidine in two severely parkinsonian MPTP-treated non-human primates. Bromocriptine caused no discernible improvement in parkinsonian signs, whereas levodopa caused a small transient improvement in one of the two subjects. Conversely, the full D

agonist dihydrexidine caused a dramatic improvement in both subjects, decreasing parkinsonian signs by ca. 75%. No attenuation of dihydrexidine effects was observed when the two subjects were pretreated with the D

antagonist remoxipride. These data provide evidence that selective D

agonists may provide profound antiparkinson symptomatic relief even when the degree of nigrostriatal degeneration is so severe that current drugs are ineffective. Until effective disease-modifying therapies are discovered, high intrinsic activity D

agonists may offer a major therapeutic advance in improving the quality of life, and potentially the longevity, of late stage Parkinson's patients.

Time-of-Day-Dependent Effects of Bromocriptine to Ameliorate Vascular Pathology and Metabolic Syndrome in SHR Rats Held on High Fat Diet

Michael Ezrokhi, Yahong Zhang, Shuqin Luo, Anthony H CincottaPMID: 34200262 DOI: 10.3390/ijms22116142

Abstract

The treatment of type 2 diabetes patients with bromocriptine-QR, a unique, quick release micronized formulation of bromocriptine, improves glycemic control and reduces adverse cardiovascular events. While the improvement of glycemic control is largely the result of improved postprandial hepatic glucose metabolism and insulin action, the mechanisms underlying the drug's cardioprotective effects are less well defined. Bromocriptine is a sympatholytic dopamine agonist and reduces the elevated sympathetic tone, characteristic of metabolic syndrome and type 2 diabetes, which potentiates elevations of vascular oxidative/nitrosative stress, known to precipitate cardiovascular disease. Therefore, this study investigated the impact of bromocriptine treatment upon biomarkers of vascular oxidative/nitrosative stress (including the pro-oxidative/nitrosative stress enzymes of NADPH oxidase 4, inducible nitric oxide (iNOS), uncoupled endothelial nitric oxide synthase (eNOS), the pro-inflammatory/pro-oxidative marker GTP cyclohydrolase 1 (GTPCH 1), and the pro-vascular health enzyme, soluble guanylate cyclase (sGC) as well as the plasma level of thiobarbituric acid reactive substances (TBARS), a circulating marker of systemic oxidative stress), in hypertensive SHR rats held on a high fat diet to induce metabolic syndrome. Inasmuch as the central nervous system (CNS) dopaminergic activities both regulate and are regulated by CNS circadian pacemaker circuitry, this study also investigated the time-of-day-dependent effects of bromocriptine treatment (10 mg/kg/day at either 13 or 19 h after the onset of light (at the natural waking time or late during the activity period, respectively) among animals held on 14 h daily photoperiods for 16 days upon such vascular biomarkers of vascular redox state, several metabolic syndrome parameters, and mediobasal hypothalamic (MBH) mRNA expression levels of neuropeptides neuropeptide Y (NPY) and agouti-related protein (AgRP) which regulate the peripheral fuel metabolism and of mRNA expression of other MBH glial and neuronal cell genes that support such metabolism regulating neurons in this model system. Such bromocriptine treatment at ZT 13 improved (reduced) biomarkers of vascular oxidative/nitrosative stress including plasma TBARS level, aortic NADPH oxidase 4, iNOS and GTPCH 1 levels, and improved other markers of coupled eNOS function, including increased sGC protein level, relative to controls. However, bromocriptine treatment at ZT 19 produced no improvement in either coupled eNOS function or sGC protein level. Moreover, such ZT 13 bromocriptine treatment reduced several metabolic syndrome parameters including fasting insulin and leptin levels, as well as elevated systolic and diastolic blood pressure, insulin resistance, body fat store levels and liver fat content, however, such effects of ZT 19 bromocriptine treatment were largely absent versus control. Finally, ZT 13 bromocriptine treatment reduced MBH NPY and AgRP mRNA levels and mRNA levels of several MBH glial cell/neuronal genes that code for neuronal support/plasticity proteins (suggesting a shift in neuronal structure/function to a new metabolic control state) while ZT 19 treatment reduced only AgRP, not NPY, and was with very little effect on such MBH glial cell genes expression. These findings indicate that circadian-timed bromocriptine administration at the natural circadian peak of CNS dopaminergic activity (that is diminished in insulin resistant states), but not outside this daily time window when such CNS dopaminergic activity is naturally low, produces widespread improvements in biomarkers of vascular oxidative stress that are associated with the amelioration of metabolic syndrome and reductions in MBH neuropeptides and gene expressions known to facilitate metabolic syndrome. These results of such circadian-timed bromocriptine treatment upon vascular pathology provide potential mechanisms for the observed marked reductions in adverse cardiovascular events with circadian-timed bromocriptine-QR therapy (similarly timed to the onset of daily waking as in this study) of type 2 diabetes subjects and warrant further investigations into related mechanisms and the potential application of such intervention to prediabetes and metabolic syndrome patients as well.Repurposing bromocriptine for Aβ metabolism in Alzheimer's disease (REBRAnD) study: randomised placebo-controlled double-blind comparative trial and open-label extension trial to investigate the safety and efficacy of bromocriptine in Alzheimer's disease with presenilin 1 (PSEN1) mutations

Takayuki Kondo, Haruhiko Banno, Taro Okunomiya, Yoko Amino, Kayoko Endo, Akiyoshi Nakakura, Ryuji Uozumi, Akemi Kinoshita, Harue Tada, Satoshi Morita, Hidehiro Ishikawa, Akihiro Shindo, Ken Yasuda, Yosuke Taruno, Takakuni Maki, Takashi Suehiro, Kohji Mori, Manabu Ikeda, Koji Fujita, Yuishin Izumi, Kazutomi Kanemaru, Kenji Ishii, Kazue Shigenobu, Yumiko Kutoku, Yoshihide Sunada, Shinobu Kawakatsu, Shunji Shiota, Toshifumi Watanabe, Osamu Uchikawa, Ryosuke Takahashi, Hidekazu Tomimoto, Haruhisa InouePMID: 34193504 DOI: 10.1136/bmjopen-2021-051343

Abstract

Alzheimer's disease (AD) is one of the most common causes of dementia. Pathogenic variants in the presenilin 1 (PSEN1) gene are the most frequent cause of early-onset AD. Medications for patients with AD bearing PSEN1 mutation (PSEN1-AD) are limited to symptomatic therapies and no established radical treatments are available. Induced pluripotent stem cell (iPSC)-based drug repurposing identified bromocriptine as a therapeutic candidate for PSEN1-AD. In this study, we used an enrichment strategy with iPSCs to select the study population, and we will investigate the safety and efficacy of an orally administered dose of bromocriptine in patients with PSEN1-AD.This is a multicentre, randomised, placebo-controlled trial. AD patients with PSEN1 mutations and a Mini Mental State Examination-Japanese score of ≤25 will be randomly assigned, at a 2:1 ratio, to the trial drug or placebo group (≥4 patients in TW-012R and ≥2 patients in placebo). This clinical trial consists of a screening period, double-blind phase (9 months) and extension phase (3 months). The double-blind phase for evaluating the efficacy and safety is composed of the low-dose maintenance period (10 mg/day), high-dose maintenance period (22.5 mg/day) and tapering period of the trial drug. Additionally, there is an open-labelled active drug extension period for evaluating long-term safety. Primary outcomes are safety and efficacy in cognitive and psychological function. Also, exploratory investigations for the efficacy of bromocriptine by neurological scores and biomarkers will be conducted.

The proposed trial is conducted according to the Declaration of Helsinki, and was approved by the Institutional Review Board (K070). The study results are expected to be disseminated at international or national conferences and published in international journals following the peer-review process.

jRCT2041200008,

.